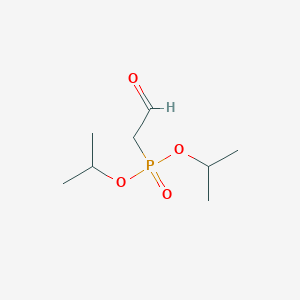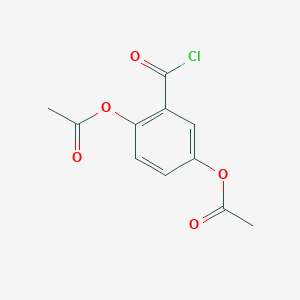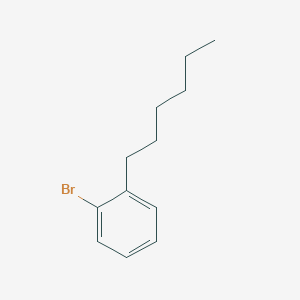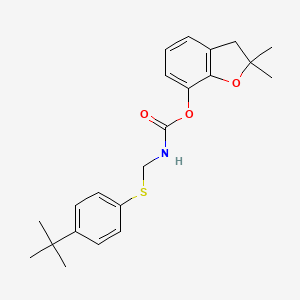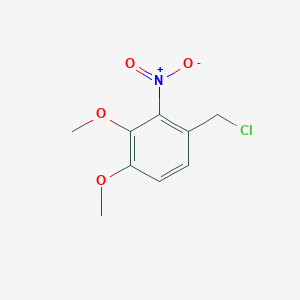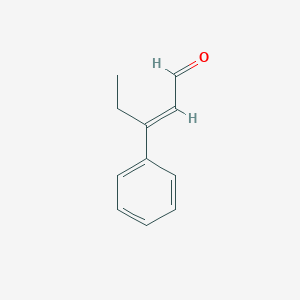
(E)-3-phenylpent-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-phenylpent-2-enal is an organic compound characterized by the presence of a phenyl group attached to a pentenal chain. This compound is known for its distinct structure, which includes a double bond in the second position and a phenyl group in the third position. It is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenylpent-2-enal typically involves the aldol condensation reaction. This reaction is carried out between benzaldehyde and butanal in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenylpent-2-enal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form (E)-3-phenylpent-2-enoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield (E)-3-phenylpent-2-enol when using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: (E)-3-phenylpent-2-enoic acid.
Reduction: (E)-3-phenylpent-2-enol.
Substitution: Products depend on the nucleophile used, such as imines or ethers.
Scientific Research Applications
(E)-3-phenylpent-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (E)-3-phenylpent-2-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function. The pathways involved in its mechanism of action include oxidative stress and modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-phenylbut-2-enal: Similar structure but with a shorter carbon chain.
(E)-4-phenylbut-3-en-2-one: Contains a ketone group instead of an aldehyde.
(E)-3-phenylprop-2-enal: Similar structure but with a shorter carbon chain.
Uniqueness
(E)-3-phenylpent-2-enal is unique due to its specific structure, which includes a phenyl group and a double bond in the pentenal chain. This structure imparts distinct chemical properties, making it valuable in various chemical reactions and applications.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(E)-3-phenylpent-2-enal |
InChI |
InChI=1S/C11H12O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h3-9H,2H2,1H3/b10-8+ |
InChI Key |
XYUWGADPPOLCNU-CSKARUKUSA-N |
Isomeric SMILES |
CC/C(=C\C=O)/C1=CC=CC=C1 |
Canonical SMILES |
CCC(=CC=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)
![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)

